Stereochemical Configuration: (2R,3S) Allo Form vs. (2S,3S) Threo Form in β-Methylcysteine Synthesis
The (2R,3S) allo configuration of this compound corresponds to the erythro diastereomer of β-methylcysteine, whereas the threo form possesses the (2S,3S) or (2R,3R) configuration. In the synthesis of orthogonally protected β-methylcysteine building blocks for mersacidin, the allo form is specifically required for constructing the (2S,3S)-β-methylcysteine residue found in the natural product via stereoinversion at C-2 during incorporation [1]. The Nakajima synthesis methodology yields threo-S-alkyl-β-methylcysteine derivatives as the direct ring-opening products, with the allo form requiring alternative synthetic routes or epimerization protocols [2].
| Evidence Dimension | Stereochemical identity (C-2/C-3 relative configuration) |
|---|---|
| Target Compound Data | (2R,3S) allo (erythro) configuration |
| Comparator Or Baseline | (2S,3S) threo configuration (product of direct aziridine ring-opening with thiols) |
| Quantified Difference | Qualitative stereochemical distinction; no numerical difference value available from direct comparative assay |
| Conditions | Synthetic intermediate classification based on aziridine ring-opening methodology (Nakajima et al., 1983) |
Why This Matters
The specific diastereomer directly determines the spatial arrangement of the thiol and amine groups in the final peptide, which is critical for correct disulfide or thioether bridge formation in lantibiotic analogs.
- [1] Pattabiraman, V. R., et al. (2005). Versatile and Stereoselective Syntheses of Orthogonally Protected β-Methylcysteine and β-Methyllanthionine. Organic Letters, 7(13), 2655–2658. View Source
- [2] Nakajima, K., Oda, H., & Okawa, K. (1983). Studies on 2-Aziridinecarboxylic Acid. IX. Convenient Synthesis of Optically Active S-Alkylcysteine, threo-S-Alkyl-β-methylcysteine, and Lanthionine Derivatives via the Ring-opening Reaction of Aziridine by Several Thiols. Bulletin of the Chemical Society of Japan, 56(2), 520–523. View Source
